molecular formula C18H29Cl3O2Si B14287195 Trichloro[11-(4-methoxyphenoxy)undecyl]silane CAS No. 121269-08-7

Trichloro[11-(4-methoxyphenoxy)undecyl]silane

Cat. No.: B14287195
CAS No.: 121269-08-7
M. Wt: 411.9 g/mol
InChI Key: MHXWFHKAKMPKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro[11-(4-methoxyphenoxy)undecyl]silane: is a silane compound with the molecular formula C18H29Cl3O2Si. It is characterized by the presence of a trichlorosilane group attached to an undecyl chain, which is further connected to a methoxyphenoxy group. This compound is used in various applications, particularly in the field of surface modification and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro[11-(4-methoxyphenoxy)undecyl]silane typically involves the reaction of 11-(4-methoxyphenoxy)undecanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. A common solvent used in this reaction is toluene, and the reaction is often catalyzed by a base such as pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Trichloro[11-(4-methoxyphenoxy)undecyl]silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of self-assembled monolayers (SAMs).

    Substitution: The trichlorosilane group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding silane derivatives.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Nucleophiles like alcohols, amines, and thiols under anhydrous conditions.

Major Products Formed:

    Hydrolysis: Silanols and hydrochloric acid.

    Condensation: Siloxane bonds forming SAMs.

    Substitution: Various silane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Trichloro[11-(4-methoxyphenoxy)undecyl]silane is widely used in the formation of self-assembled monolayers (SAMs) on various substrates, including glass, silicon, and metals. These SAMs are utilized to modify surface properties such as hydrophobicity, adhesion, and chemical reactivity.

Biology: In biological research, this compound is used to create biofunctional surfaces for cell culture and biosensing applications. The modified surfaces can enhance cell adhesion, proliferation, and differentiation.

Medicine: this compound is explored for its potential in drug delivery systems. The modified surfaces can be used to control the release of therapeutic agents and improve their stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. The modified surfaces provide improved durability, resistance to environmental factors, and enhanced performance.

Mechanism of Action

The primary mechanism of action of Trichloro[11-(4-methoxyphenoxy)undecyl]silane involves the formation of covalent bonds with hydroxyl groups on the surface of substrates. This results in the formation of a stable siloxane network, which imparts desired surface properties. The methoxyphenoxy group provides additional functionality, allowing for further chemical modifications and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds:

    Trichlorooctadecylsilane: Similar in structure but with an octadecyl chain instead of an undecyl chain.

    Trichlorooctylsilane: Contains an octyl chain, making it shorter and less hydrophobic compared to Trichloro[11-(4-methoxyphenoxy)undecyl]silane.

    Trichlorophenylsilane: Contains a phenyl group instead of a methoxyphenoxy group, leading to different chemical reactivity and surface properties.

Uniqueness: this compound is unique due to the presence of the methoxyphenoxy group, which provides additional functionality and versatility in surface modification applications. This compound offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of scientific and industrial applications.

Properties

121269-08-7

Molecular Formula

C18H29Cl3O2Si

Molecular Weight

411.9 g/mol

IUPAC Name

trichloro-[11-(4-methoxyphenoxy)undecyl]silane

InChI

InChI=1S/C18H29Cl3O2Si/c1-22-17-11-13-18(14-12-17)23-15-9-7-5-3-2-4-6-8-10-16-24(19,20)21/h11-14H,2-10,15-16H2,1H3

InChI Key

MHXWFHKAKMPKIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.